tert-Butyl (1R*,4R*)-4-(cyclopentanecarbonylamino)cyclohexylcarbamate tert-Butyl (1R*,4R*)-4-(cyclopentanecarbonylamino)cyclohexylcarbamate
Brand Name: Vulcanchem
CAS No.: 1286264-29-6
VCID: VC6877730
InChI: InChI=1S/C17H30N2O3/c1-17(2,3)22-16(21)19-14-10-8-13(9-11-14)18-15(20)12-6-4-5-7-12/h12-14H,4-11H2,1-3H3,(H,18,20)(H,19,21)
SMILES: CC(C)(C)OC(=O)NC1CCC(CC1)NC(=O)C2CCCC2
Molecular Formula: C17H30N2O3
Molecular Weight: 310.438

tert-Butyl (1R*,4R*)-4-(cyclopentanecarbonylamino)cyclohexylcarbamate

CAS No.: 1286264-29-6

Cat. No.: VC6877730

Molecular Formula: C17H30N2O3

Molecular Weight: 310.438

* For research use only. Not for human or veterinary use.

tert-Butyl (1R*,4R*)-4-(cyclopentanecarbonylamino)cyclohexylcarbamate - 1286264-29-6

Specification

CAS No. 1286264-29-6
Molecular Formula C17H30N2O3
Molecular Weight 310.438
IUPAC Name tert-butyl N-[4-(cyclopentanecarbonylamino)cyclohexyl]carbamate
Standard InChI InChI=1S/C17H30N2O3/c1-17(2,3)22-16(21)19-14-10-8-13(9-11-14)18-15(20)12-6-4-5-7-12/h12-14H,4-11H2,1-3H3,(H,18,20)(H,19,21)
Standard InChI Key VMSVHAJBHVQJFN-HDJSIYSDSA-N
SMILES CC(C)(C)OC(=O)NC1CCC(CC1)NC(=O)C2CCCC2

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, tert-butyl NN-[trans-4-[(cyclopentylcarbonyl)amino]cyclohexyl]carbamate, reflects its structural complexity. The cyclohexyl ring adopts a trans-configuration at the 1 and 4 positions (denoted as 1R*,4R*), ensuring spatial orientation critical for molecular interactions . The tert-butyl carbamate group acts as a protective moiety for the amine functionality, while the cyclopentanecarbonylamino substituent introduces steric and electronic effects that influence reactivity .

Stereochemical Considerations

The stereodescriptor 1R*,4R* indicates the relative configuration of the cyclohexyl ring, where both chiral centers adopt the R configuration. This stereochemistry is pivotal in determining the compound’s binding affinity and selectivity in potential biological applications, though specific studies on its enantiomeric activity remain unexplored in available literature .

Synthesis and Characterization

Analytical Characterization

Standard characterization techniques include nuclear magnetic resonance (NMR) spectroscopy for confirming stereochemistry, infrared (IR) spectroscopy for identifying carbonyl (C=OC=O) and carbamate (NC=ON-C=O) stretches, and mass spectrometry for verifying molecular weight . High-performance liquid chromatography (HPLC) ensures purity, particularly given the compound’s application in pharmaceutical intermediates .

Physicochemical Properties

Thermodynamic and Solubility Data

The compound exhibits a predicted pKa of 12.33±0.4012.33 \pm 0.40, suggesting moderate basicity under physiological conditions . Its low aqueous solubility, inferred from a density of 1.07g/cm31.07 \, \text{g/cm}^3, necessitates the use of organic solvents such as dimethylformamide (DMF) or dichloromethane (DCM) in synthetic workflows .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular Weight310.43 g/mol
Boiling Point497.3 \pm 25.0 \, ^\circ\text{C}
Density1.07±0.1g/cm31.07 \pm 0.1 \, \text{g/cm}^3
pKa12.33±0.4012.33 \pm 0.40

Applications in Research and Industry

Role in Organic Synthesis

As a Boc-protected amine, this compound is instrumental in peptide synthesis and heterocyclic chemistry, where temporary amine protection is required to prevent undesired side reactions . Its cyclopentanecarbonyl group may also serve as a directing group in transition metal-catalyzed cross-coupling reactions .

Pharmaceutical Relevance

While direct pharmacological data are unavailable, structurally related carbamates are employed as intermediates in antiviral and anticancer agents . The stereospecificity of this compound suggests potential utility in designing chiral catalysts or receptor-targeted therapies, though further studies are necessary .

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